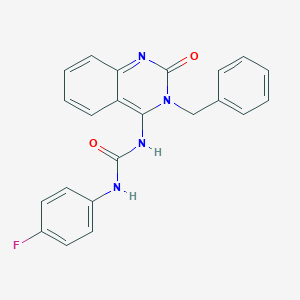

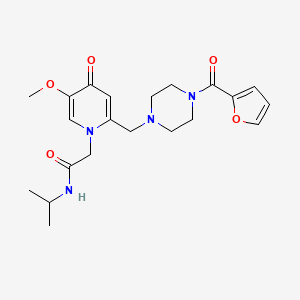

![molecular formula C19H24FN3O2S B2510286 N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide CAS No. 903253-88-3](/img/structure/B2510286.png)

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide, commonly known as FPEB, is a chemical compound that has been extensively studied for its potential use in the field of neuroscience. FPEB is a selective agonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a G protein-coupled receptor that plays a crucial role in the regulation of synaptic plasticity and neuronal excitability.

Aplicaciones Científicas De Investigación

Enzyme Inhibition and Biochemical Evaluation

- Kynurenine 3-Hydroxylase Inhibitors: Compounds like N-(4-phenylthiazol-2-yl)benzenesulfonamides have been synthesized and characterized as inhibitors of kynurenine 3-hydroxylase. This enzyme plays a significant role in the kynurenine pathway, which is involved in the production of neuroactive metabolites. Inhibiting this pathway can have therapeutic implications for neurological disorders. The study by Röver et al. (1997) details the synthesis and biochemical evaluation of such inhibitors (Röver et al., 1997).

Pharmacological Applications

Selective COX-2 Inhibitors

Hashimoto et al. (2002) reported the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, which were evaluated for their ability to inhibit cyclooxygenase-2 (COX-2). These compounds have potential applications in the treatment of inflammatory conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).

Anti-Inflammatory and Anticancer Agents

Küçükgüzel et al. (2013) synthesized a series of novel benzenesulfonamide derivatives and evaluated their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These findings highlight the potential of these compounds in developing new therapeutic agents (Küçükgüzel et al., 2013).

Fluorophore Research

- Zinc(II) Detection Fluorophores: Kimber et al. (2001) explored zinc(II) specific fluorophores, crucial in studying intracellular Zn2+. The study discusses the synthesis and fluorescent characteristics of various benzenesulfonamides, which are useful in biological and chemical analysis (Kimber et al., 2001).

Antitumor Activity

Antitumor Activity in Benzenesulfonamide Derivatives

Sławiński and Brzozowski (2006) synthesized and evaluated novel benzenesulfonamide derivatives for their antitumor activity. The study focused on non-small cell lung cancer and melanoma cell lines, identifying compounds with significant activity and selectivity (Sławiński & Brzozowski, 2006).

Synthesis and Bioactivity Studies

Gul et al. (2016) investigated new benzenesulfonamides for their cytotoxicity and potential as carbonic anhydrase inhibitors. These studies are crucial for the development of new treatments for various diseases (Gul et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound reduces the maximum rate of uridine uptake (Vmax) in ENT1 and ENT2 without affecting the Michaelis constant (Km) . This suggests that the compound is an irreversible and non-competitive inhibitor .

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . .

Result of Action

Given its mode of action, it can be inferred that the compound would disrupt nucleotide synthesis and regulation of adenosine function by inhibiting ents .

Propiedades

IUPAC Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN3O2S/c1-22-11-13-23(14-12-22)19(16-7-9-17(20)10-8-16)15-21-26(24,25)18-5-3-2-4-6-18/h2-10,19,21H,11-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUGCHJOJTPQQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=CC=C2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzenesulfonamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2510205.png)

![(E)-3-fluoro-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2510208.png)

![1-[2-(4-Morpholinoanilino)2-oxoethyl]-4-piperidino-4-piperidinecarboxamide](/img/structure/B2510220.png)

![1-(3,5-dimethoxybenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2510221.png)

![(2-chloro-6-fluorophenyl)(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2510222.png)

![N-(2-(trifluoromethyl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2510223.png)

![4-{[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine](/img/structure/B2510225.png)